molecular formula C18H14Cl2N2O3S B6551255 N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040666-31-6

N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551255
CAS No.: 1040666-31-6
M. Wt: 409.3 g/mol
InChI Key: ADMQIDUCFFLUBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group and linked via a sulfanyl-acetamide bridge to a 5-chloro-2-methoxyphenyl moiety. This structure positions it within a broader class of heterocyclic acetamides, which are explored for diverse biological activities, including antimicrobial, enzyme inhibitory, and thrombolytic properties . The compound’s design leverages the electronic and steric effects of chlorine and methoxy substituents to modulate bioactivity and pharmacokinetics.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-6-5-13(20)8-14(15)22-17(23)10-26-18-21-9-16(25-18)11-3-2-4-12(19)7-11/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQIDUCFFLUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 1,3-oxazole core distinguishes it from analogs with 1,3,4-oxadiazole or benzofuran scaffolds. For example:

  • Oxadiazole analogs (e.g., 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide) exhibit enhanced planarity and hydrogen-bonding capacity due to the additional nitrogen atom, improving interactions with enzymes like acetylcholinesterase (AChE) .
  • Benzofuran-oxadiazole hybrids (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) replace chlorophenyl with benzofuran, altering π-π stacking interactions and antimicrobial potency .

Substituent Effects

  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group on the oxazole contrasts with 4-chlorophenyl in oxadiazole derivatives (e.g., 6f and 6o from ). The 3-chloro substitution may enhance steric hindrance, affecting binding to bacterial targets .
  • N-Aryl Group : The 5-chloro-2-methoxyphenyl acetamide moiety is shared with compounds in , where the methoxy group improves solubility and modulates electron density for AChE inhibition .

Molecular Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 1,3-oxazole 3-chlorophenyl, 5-Cl-2-MeO-phenyl ~421.3* Not reported in evidence
5-(3-Chlorophenyl)-1,3,4-oxadiazole derivatives (7a–7f) 1,3,4-oxadiazole 3-chlorophenyl, varied N-substituents 380–420 Antibacterial, thrombolytic
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives (6a–6o) 1,3,4-oxadiazole 4-chlorophenyl, varied N-substituents 390–430 Antimicrobial
Benzofuran-oxadiazole hybrids (2a, 2b) 1,3,4-oxadiazole Benzofuran-2-yl ~400 Antimicrobial
Indole-substituted oxadiazoles (8t–8w) 1,3,4-oxadiazole Indol-3-ylmethyl 379–428 LOX inhibition

*Calculated based on structural formula.

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